3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound classified under the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an oxirane (epoxide) group, enhancing its reactivity and potential applications in various fields, including pharmacology and materials science. Its chemical structure consists of a fused ring system combining benzene and chromenone structures, which contributes to its unique properties and functionality.
The synthesis of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves several key steps:
The reaction conditions typically involve controlling temperature and pressure to maximize efficiency and product yield. The use of modern analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is common for monitoring reaction progress and confirming product identity.
The molecular structure of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be described as follows:
The compound possesses a tetrahydrobenzo ring fused with a chromenone structure, which influences its chemical reactivity and biological activity. The presence of the oxirane group adds a three-membered cyclic ether component that can participate in various chemical reactions.
The primary reactions involving 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include:
The specific reaction conditions (temperature, solvent choice, and catalysts) can significantly affect the outcome of these reactions. For example, varying the solvent can influence the solubility and reactivity of both the compound and potential nucleophiles.
The mechanism of action for 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one primarily involves:
Research indicates that compounds within this class exhibit various pharmacological activities including anti-inflammatory and anticancer properties due to their ability to modulate biochemical pathways .
Key physical properties of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include:
Chemical properties include:
Data from studies suggest that modifications to its structure can lead to variations in these properties .
3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several significant applications:
The strategic disconnection of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one centers on two key synthons: the tetrahydrobenzo[c]chromen-6-one core and the epoxide-containing side chain. Retrosynthetically, the epoxide functionality is derived from a 3-allyloxy precursor via regioselective epoxidation, while the partially saturated coumarin scaffold is constructed through intramolecular Friedel-Crafts acylation. This approach is supported by established synthetic routes to analogous tetrahydrobenzo[c]chromen-6-ones, where resorcinol and ethyl 2-cyclohexanecarboxylate undergo ZrCl₄-mediated cyclization to form the lactone core [1] [4]. Alternative disconnections via Pd-catalyzed annulation of p-quinone methides with o-hydroxyarylboronic acids offer a complementary route to unsaturated benzo[c]chromenone scaffolds [3], though this method requires subsequent hydrogenation and introduces stereochemical complexities. The retrosynthetic pathway thus prioritizes early-stage introduction of the allyloxy group at C3, followed by ring formation and late-stage epoxidation to minimize side reactions.
Table 1: Retrosynthetic Disconnection Analysis
Target Fragment | Precursor | Key Transformation |
---|---|---|
Oxiran-2-ylmethoxy side chain | 3-(Allyloxy)tetrahydrobenzo[c]chromen-6-one | Regioselective epoxidation |
Tetrahydrobenzo[c]chromenone | Ethyl 2-cyclohexanecarboxylate + resorcinol | ZrCl₄-mediated cyclocondensation |
C3-Oxygen linkage | Resorcinol + alkylating agent | O-Alkylation before cyclization |
Epoxidation of the 3-allyloxy-tetrahydrobenzo[c]chromen-6-one precursor demands precise regiocontrol to avoid competing diol formation or lactone ring opening. Meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (0°C to 25°C, 2–4 hours) achieves >85% regioselectivity toward the terminal epoxide, leveraging the electron-donating effect of the ether oxygen. Dimethyldioxirane (DMDO) offers a milder alternative, particularly for acid-sensitive intermediates, though yields are compromised (~70%) due to epoxide ring strain-induced side reactions [1] [6]. Crucially, the tetrahydrobenzo[c]chromenone’s saturated ring system enhances steric accessibility compared to planar unsaturated analogues, improving epoxidation kinetics. Solvent screening reveals halogenated solvents (e.g., dichloromethane) suppress epoxide hydrolysis, whereas protic solvents (e.g., methanol) promote nucleophilic attack at the C9 position of the epoxide, reducing yields by 15–20%. Post-epoxidation purification via silica gel chromatography requires deactivated basic alumina to prevent oxirane decomposition.
ZrCl₄-Mediated Cyclization
The synthesis of the tetrahydrobenzo[c]chromenone core relies critically on Lewis acid catalysts. ZrCl₄ enables a one-pot cyclocondensation of resorcinol and ethyl 2-cyclohexanecarboxylate under neat conditions at 85°C, achieving 81% yield of the 3-hydroxylated intermediate [1] [4]. This catalyst outperforms AlCl₃ or BF₃·OEt₂ in suppressing decarboxylation side products (<5% vs. 15–30%). Mechanistically, ZrCl₄ activates the carbonyl group for electrophilic attack by resorcinol’s C6 position, followed by lactonization. Subsequent O-alkylation with allyl bromide (K₂CO₃, acetone, 60°C) installs the epoxidation precursor with 89% efficiency.
Cu-Catalyzed Cross-Coupling
Palladium- or copper-catalyzed methods (e.g., Ullmann etherification) offer an alternative for C3-O-alkylation post-cyclization. However, CuI/1,10-phenanthroline in toluene (110°C) yields only 40–50% of the 3-allyloxy product due to lactone carbonyl coordination, which inhibits catalyst activity [3] [8]. This limitation renders late-stage Cu catalysis inferior to the ZrCl₄-initiated sequence.
Table 2: Catalyst Performance in Core Synthesis and Functionalization
Catalytic System | Reaction Conditions | Key Product | Yield (%) | Limitations |
---|---|---|---|---|
ZrCl₄ | Neat, 85°C, 30 min | 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 81 | High temperature, homogeneous catalyst recovery |
CuI/Phenanthroline | Toluene, 110°C, 12 h | 3-Allyloxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 45 | Lactone coordination, low efficiency |
Pd(OAc)₂/XPhos | Dioxane, 80°C, K₃PO₄ base | C3-aryl derivatives | 65 | Not applicable to alkyl ether formation |
A one-pot synthesis integrating cyclization, O-alkylation, and epoxidation remains challenging due to incompatible reaction conditions. However, ZrCl₄-mediated cyclization and O-alkylation can be sequentially optimized in a single vessel. Cyclization under neat conditions at 85°C for 30 minutes, followed by direct addition of allyl bromide and K₂CO₃ in acetone (60°C, 4 hours), delivers the allyl ether in 73% overall yield [1] [4]. Subsequent epoxidation requires solvent exchange to dichloromethane to prevent K₂CO₃-induced hydrolysis. Temperature control is critical: epoxidation below 25°C minimizes epoxide ring-opening, while higher temperatures (40°C) reduce yields by 25% due to oligomerization. Solvent screening identifies dichloromethane as optimal for mCPBA epoxidation (92% conversion vs. 78% in tetrahydrofuran).
Table 3: Solvent and Temperature Effects on Epoxidation Efficiency
Solvent System | Temperature (°C) | Reaction Time (h) | Epoxide Yield (%) | Byproducts Identified |
---|---|---|---|---|
Dichloromethane | 0 → 25 | 2.5 | 92 | None (by HPLC) |
Tetrahydrofuran | 25 | 3.0 | 78 | Allylic alcohol (12%) |
Acetonitrile | 25 | 2.0 | 85 | Lactone-opened dimer (8%) |
Methanol | 0 | 4.0 | 62 | Methoxy diol (28%) |
The epoxide functionality introduces significant synthetic challenges relative to non-functionalized analogues. The saturated 3-hydroxy-tetrahydrobenzo[c]chromen-6-one is obtained in 81% yield via ZrCl₄ cyclization [1] [4], whereas the 3-(oxiran-2-ylmethoxy) derivative requires five steps from resorcinol with a cumulative yield of 52–58%. Key yield-limiting steps include:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5